![molecular formula C22H28N2O4 B5137574 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5137574.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, commonly known as DMXB-A, is a compound that belongs to the class of benzamides. DMXB-A has been widely studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which leads to the activation of downstream signaling pathways. Activation of the α7 nicotinic acetylcholine receptor has been shown to enhance synaptic plasticity, which is important for learning and memory. DMXB-A has also been shown to have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects. DMXB-A has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. DMXB-A has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. DMXB-A has been shown to enhance synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for lab experiments. DMXB-A is a selective α7 nicotinic acetylcholine receptor agonist, which allows for the specific targeting of this receptor. DMXB-A has also been shown to have good bioavailability and pharmacokinetics, which makes it a suitable candidate for in vivo experiments. However, DMXB-A has some limitations for lab experiments. DMXB-A has poor solubility in water, which can make it difficult to work with in aqueous solutions. DMXB-A also has a short half-life, which can make it difficult to maintain consistent levels in vivo.
Direcciones Futuras
There are several future directions for the study of DMXB-A. One direction is to further investigate the potential therapeutic effects of DMXB-A in various neurological disorders. Another direction is to investigate the potential anti-inflammatory effects of DMXB-A in various inflammatory disorders. Additionally, future studies could investigate the potential use of DMXB-A in combination with other drugs for enhanced therapeutic effects. Finally, future studies could investigate the potential use of DMXB-A in drug delivery systems for targeted delivery to specific tissues or organs.
Conclusion
In conclusion, DMXB-A is a compound that has potential therapeutic effects in various neurological disorders. DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which leads to the activation of downstream signaling pathways. DMXB-A has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. DMXB-A has several advantages for lab experiments, including its selectivity and good bioavailability, but also has some limitations, such as poor solubility and short half-life. There are several future directions for the study of DMXB-A, including further investigation of its potential therapeutic effects and use in drug delivery systems.
Métodos De Síntesis
DMXB-A can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(morpholin-4-yl)ethylamine to form the intermediate amide. Finally, the amide is reacted with 4-(morpholin-4-ylmethyl)benzylamine to form DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is involved in various physiological processes such as learning, memory, and attention. DMXB-A has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-20-8-5-17(15-21(20)27-2)9-10-23-22(25)19-6-3-18(4-7-19)16-24-11-13-28-14-12-24/h3-8,15H,9-14,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQIIDDZVHYXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.